Cas no 782504-66-9 (2-(3-TRIFLUOROMETHYL-BENZYL)-PIPERIDINE HYDROCHLORIDE)
2-(3-TRIFLUOROMETHYL-BENZYL)-PIPERIDINE HYDROCHLORIDE Chemical and Physical Properties
Names and Identifiers
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- 2-(3-TRIFLUOROMETHYL-BENZYL)-PIPERIDINE HYDROCHLORIDE
- 2-[[3-(trifluoromethyl)phenyl]methyl]piperidine,hydrochloride
- BP072
- MFCD08669732
- AB46068
- 2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERIDINE HYDROCHLORIDE
- 2-[[3-(trifluoromethyl)phenyl]methyl]piperidine;hydrochloride
- CS-0364434
- 2-(3-(Trifluoromethyl)benzyl)piperidine hydrochloride
- 782504-66-9
- NHFRESSJJYDIME-UHFFFAOYSA-N
-
- MDL: MFCD08669732
- Inchi: 1S/C13H16F3N.ClH/c14-13(15,16)11-5-3-4-10(8-11)9-12-6-1-2-7-17-12;/h3-5,8,12,17H,1-2,6-7,9H2;1H
- InChI Key: NHFRESSJJYDIME-UHFFFAOYSA-N
- SMILES: Cl.FC(C1=CC=CC(=C1)CC1CCCCN1)(F)F
Computed Properties
- Exact Mass: 279.10000
- Monoisotopic Mass: 279.1001617g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 239
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12Ų
Experimental Properties
- PSA: 12.03000
- LogP: 4.52080
2-(3-TRIFLUOROMETHYL-BENZYL)-PIPERIDINE HYDROCHLORIDE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T901695-50mg |
2-(3-Trifluoromethyl-benzyl)-piperidine Hydrochloride |
782504-66-9 | 50mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T901695-100mg |
2-(3-Trifluoromethyl-benzyl)-piperidine Hydrochloride |
782504-66-9 | 100mg |
$ 95.00 | 2022-06-02 | ||
| TRC | T901695-500mg |
2-(3-Trifluoromethyl-benzyl)-piperidine Hydrochloride |
782504-66-9 | 500mg |
$ 340.00 | 2022-06-02 | ||
| Apollo Scientific | PC404535-1g |
2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride |
782504-66-9 | 1g |
£298.00 | 2025-02-21 | ||
| abcr | AB212931-100 mg |
2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride |
782504-66-9 | 100MG |
€113.10 | 2022-09-01 | ||
| abcr | AB212931-250 mg |
2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride |
782504-66-9 | 250MG |
€176.30 | 2022-09-01 | ||
| abcr | AB212931-1 g |
2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride |
782504-66-9 | 1g |
€405.40 | 2022-09-01 | ||
| abcr | AB212931-5 g |
2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride |
782504-66-9 | 5g |
€1,148.00 | 2022-09-01 | ||
| abcr | AB212931-100mg |
2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride; . |
782504-66-9 | 100mg |
€114.90 | 2025-04-16 | ||
| abcr | AB212931-250mg |
2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride; . |
782504-66-9 | 250mg |
€179.70 | 2025-04-16 |
2-(3-TRIFLUOROMETHYL-BENZYL)-PIPERIDINE HYDROCHLORIDE Suppliers
2-(3-TRIFLUOROMETHYL-BENZYL)-PIPERIDINE HYDROCHLORIDE Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 2-(3-TRIFLUOROMETHYL-BENZYL)-PIPERIDINE HYDROCHLORIDE
2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride (CAS No. 782504-66-9)
The compound 2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride, identified by the CAS registry number CAS No. 782504-66-9, is a synthetic organic compound with a complex structure that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is notable for its unique combination of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a piperidine ring. The presence of the trifluoromethyl group imparts distinctive electronic and steric properties, making this compound a valuable substrate for various chemical transformations and applications.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride, leveraging cutting-edge methodologies such as catalytic asymmetric synthesis and microwave-assisted reactions. These techniques have not only improved the yield and purity of the compound but also opened new avenues for its application in drug discovery and material development. The hydrochloride salt form of this compound is particularly advantageous due to its enhanced solubility and stability under physiological conditions, making it an ideal candidate for pharmacological studies.
In terms of structural analysis, the molecule exhibits a rigid framework with a piperidine ring that can undergo various functional group transformations. The trifluoromethyl group at the 3-position of the benzene ring contributes to the molecule's lipophilicity, which is crucial for its potential use as a drug candidate. Recent studies have demonstrated that this compound exhibits promising biological activity, particularly in modulating ion channels and receptors, which are critical targets in the treatment of neurological disorders and cardiovascular diseases.
The synthesis of 2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride typically involves a multi-step process, including nucleophilic substitution, Friedel-Crafts alkylation, and acid-base neutralization. The use of palladium-catalyzed cross-coupling reactions has significantly streamlined the synthesis process, reducing reaction times and improving product quality. These advancements have made this compound more accessible for large-scale production and subsequent applications in research and development.
From an application standpoint, this compound has shown potential in several areas. In the pharmaceutical industry, it serves as a building block for constructing bioactive molecules with tailored pharmacokinetic properties. Additionally, its unique electronic characteristics make it a candidate for use in organic electronics, where it can function as an electron-deficient component in π-conjugated systems. Recent research has explored its role in enhancing the efficiency of organic photovoltaic devices by optimizing charge transport properties.
In conclusion, 2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride (CAS No. 782504-66-9) stands out as a versatile compound with diverse applications across multiple scientific disciplines. Its intricate structure, combined with advancements in synthetic methodologies and biological applications, positions it as a key player in both academic research and industrial development.
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